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Compound of Interest

Compound Name:
[(2-Bromophenyl)imino]dimethyl-

lambda6-sulfanone

CAS No.: 2060052-61-9

Cat. No.: B1383634

Get Quote

Executive Summary: The Rise of the Aza-Sulfone
Dimethyl-lambda6-sulfanone, more commonly known in the scientific community as S,S-

Dimethylsulfoximine (DMSOX), represents a pivotal pharmacophore in modern medicinal

chemistry. Structurally characterized by a hypervalent sulfur(VI) atom double-bonded to oxygen

and nitrogen (

), this moiety serves as a bioisostere for sulfones and sulfonamides.

Unlike its sulfone analogues, the sulfoximine offers an additional vector for diversification via

the nitrogen atom.[1][2] This guide dissects the reactivity profile of dimethyl-lambda6-sulfanone,

categorizing its behavior into Nitrogen-Centered (N-nucleophilic) and Carbon-Centered (C-

acidic) reactivity, while establishing its utility as a robust Directing Group (DG) for transition-

metal catalyzed C-H activation.

Physicochemical Architecture
The unique electronic structure of the
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-sulfanone core confers properties that distinguish it from standard sulfones. The nitrogen atom
is

-hybridized, creating a distinct dipole and allowing for dual H-bond donor/acceptor capability.

Table 1: Comparative Physicochemical Metrics

Feature

Dimethyl
Sulfoximine (

)

Dimethyl Sulfone (

)

Impact on Drug
Design

Hybridization

S(

), N(

)

S(

), O(

)

Chiral center potential

(if R

R')

H-Bonding
Donor (NH) &

Acceptor (O, N)
Acceptor only (O)

Improved water

solubility & target

binding

Acidity (

)
~23-28 (NH in DMSO)

>30 (

-CH)

Tunable N-acidity

allows bio-conjugation

Basicity (

)
~2.5 (Protonated N) Negligible

Modulates metabolic

stability

LogP ~ -1.0 (Hydrophilic) ~ -1.3
Lowers lipophilicity,

improving DMPK

Reactivity Landscape
The reactivity of dimethyl-lambda6-sulfanone is bifurcated. The researcher must choose the

"vector of attack" based on the desired derivative.

Vector A: Nitrogen-Centered Functionalization
The free sulfoximine nitrogen is weakly acidic but sufficiently nucleophilic to participate in

cross-coupling and alkylation.
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N-Arylation: Achieved via Copper(II) or Palladium catalysis (Buchwald-Hartwig type).

N-Acylation/Sulfonylation: Standard nucleophilic attack on acid chlorides or sulfonyl

chlorides.

N-Cyanation: Reaction with cyanogen bromide to yield N-cyano sulfoximines (insecticide

precursors like Sulfoxaflor).

Vector B: Alpha-Carbon Functionalization
The methyl protons adjacent to the S(VI) center are acidic (

~32).

Lithiation: Treatment with

-BuLi generates a lithiated species that traps electrophiles (aldehydes, ketones, alkyl
halides).

Cyclization: Reaction with bis-electrophiles leads to 4-, 5-, or 6-membered sulfur

heterocycles.

Vector C: Directing Group (DG) Capability
The coordination ability of the sulfoximine nitrogen makes it an excellent DG for ortho-C-H

activation of attached aryl rings, facilitating the synthesis of complex fused heterocycles (e.g.,

benzothiazines).

Visualizing the Reactivity Matrix
The following diagram maps the divergent synthetic pathways accessible from the parent

dimethyl-lambda6-sulfanone.
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Caption: Divergent synthetic pathways for S,S-Dimethylsulfoximine derivatives.

Experimental Protocols
Protocol A: Copper-Catalyzed N-Arylation (Chan-Lam
Coupling)
Use Case: Introducing an aromatic ring on the nitrogen to create N-aryl sulfoximines. This

method is preferred over Pd-catalysis for its mild conditions and tolerance of air.

Reagents:

Substrate: S,S-Dimethylsulfoximine (1.0 equiv)

Coupling Partner: Aryl Boronic Acid (

) (1.5 equiv)

Catalyst:
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(10 mol%)

Base: Pyridine (2.0 equiv)

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Workflow:

Charge: In a reaction vial equipped with a stir bar, combine dimethyl sulfoximine, aryl boronic

acid, and

.

Solvate: Add DCM (0.2 M concentration relative to sulfoximine) and pyridine.

Oxidative Atmosphere: The reaction requires oxygen. Do not purge with argon. Attach a

drying tube or leave open to air (if humidity is controlled).

Agitate: Stir vigorously at room temperature (25 °C) for 12–24 hours.

Monitor: Check conversion via TLC or LC-MS. The product will be less polar than the free

sulfoximine.

Workup: Filter through a celite pad to remove copper salts. Wash with EtOAc. Concentrate in

vacuo.

Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).

Validation Check:

Self-Validating Step: The reaction mixture should turn from blue/green (Cu(II)) to a darker

suspension as the catalytic cycle progresses. Lack of color change may indicate catalyst

poisoning.

Protocol B: Alpha-C Lithiation and Electrophilic
Trapping
Use Case: Extending the carbon chain or introducing functional groups at the methyl position.
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Reagents:

Substrate: N-Protected Sulfoximine (e.g., N-TMS or N-Aryl) (1.0 equiv)

Note: Free NH sulfoximines consume 2 equivalents of base (1 for N-H, 1 for C-H). It is

cleaner to protect the N first.

Base:

-Butyllithium (

-BuLi, 1.6 M in hexanes) (1.1 equiv)

Electrophile: Benzaldehyde or Alkyl Halide (1.2 equiv)

Solvent: Anhydrous THF

Workflow:

Cryogenic Setup: Flame-dry a Schlenk flask and cool to -78 °C under Argon atmosphere.

Deprotonation: Add the N-protected sulfoximine in THF. Dropwise add

-BuLi over 10 minutes.

Activation: Stir at -78 °C for 30 minutes. The formation of the

-lithio species is rapid.

Trapping: Add the electrophile (neat or in minimal THF) dropwise.

Warming: Allow the mixture to warm to 0 °C over 2 hours.

Quench: Add saturated aqueous

.

Extraction: Extract with DCM (3x). Dry over

.
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Validation Check:

Mechanistic Insight: If using a chiral sulfoximine, diastereoselectivity at the new carbon

center is often observed due to the bulky sulfoximine group directing the electrophile

approach.

Applications in Drug Discovery
The dimethyl-lambda6-sulfanone motif is not merely a linker; it is a functional pharmacophore.

Kinase Inhibition: The sulfoximine oxygen can accept hydrogen bonds from the kinase hinge

region, while the N-substituent vectors into the solvent-exposed pocket.

Example:Roniciclib (BAY 1000394), a pan-CDK inhibitor, utilizes a cyclic sulfoximine to

improve solubility compared to the sulfone analog.

Metabolic Stability: The

bond is highly resistant to oxidative metabolism (CYP450), unlike sulfoxides (

) which are prone to oxidation to sulfones or reduction to sulfides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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